5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of pyrimidine and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is used to couple a pyrimidinyl boronic acid with an appropriate halogenated oxadiazole precursor.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be carried out on the pyrimidine ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Antibacterial and Antifungal Agents: It has shown promising activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Biological Studies: The compound is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares the pyrimidine ring but has a different fused ring system, leading to distinct biological activities.
Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with a pyrimidine ring, known for its anticancer and antimicrobial properties.
Uniqueness
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both pyrimidine and oxadiazole rings, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile scaffold for drug development .
Biological Activity
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1593458-91-3) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H4N4O3 with a molecular weight of 192.13 g/mol. Its structure features a pyrimidine ring fused with an oxadiazole moiety, contributing to its unique bioactivity profile.
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown inhibitory effects against various bacterial strains. Specifically, 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole derivatives were evaluated for their activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1 | E. coli | 15 |
2 | S. aureus | 10 |
3 | C. albicans | 20 |
Anti-Cancer Activity
The anti-cancer potential of oxadiazole derivatives has been extensively studied. Several compounds have demonstrated cytotoxic effects against a range of cancer cell lines. For example, derivatives with the oxadiazole structure have shown IC50 values in the low micromolar range against various human cancer cell lines, including colon and breast cancer .
Compound | Cell Line | IC50 (nM) |
---|---|---|
A | HeLa (cervical cancer) | 150 |
B | MCF7 (breast cancer) | 200 |
C | A549 (lung cancer) | 180 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Notably, it has been reported to inhibit key enzymes involved in cellular processes:
- Carbonic Anhydrases (CA) : Some derivatives exhibit selective inhibition of human carbonic anhydrases (hCA), which are implicated in various physiological and pathological processes .
- Histone Deacetylases (HDAC) : Certain oxadiazole derivatives have shown promising HDAC inhibitory activity, which is crucial for regulating gene expression in cancer cells .
Case Studies
Several case studies highlight the effectiveness of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole derivatives:
- Study on Antimicrobial Efficacy : A recent study tested a series of oxadiazole compounds against multiple bacterial strains and demonstrated that those with pyrimidine substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
- Cancer Cell Line Evaluation : In vitro assays conducted on various cancer cell lines revealed that specific modifications to the oxadiazole ring significantly increased cytotoxicity and selectivity towards cancer cells over normal cells .
Properties
Molecular Formula |
C7H4N4O3 |
---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
5-pyrimidin-5-yl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H4N4O3/c12-7(13)5-10-6(14-11-5)4-1-8-3-9-2-4/h1-3H,(H,12,13) |
InChI Key |
CLDREQMXGHUOHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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